
Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a complex organic compound with the molecular formula C26H42N4O6 and a molecular weight of 506.63 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps, starting with the preparation of the pyrazine-2,6-diylbis(oxy) intermediate. This intermediate is then reacted with methylene and piperidine-1-carboxylate under controlled conditions to form the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: A compound with similar tert-butyl groups but different core structure.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]: Another compound with tert-butyl groups and different functional groups.
Uniqueness
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique due to its specific combination of pyrazine, methylene, and piperidine-1-carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
Biological Activity
Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C26H42N4O6 and it has a molecular weight of approximately 506.63 g/mol. This compound features a unique structure that includes two tert-butyl groups and piperidine rings linked through a pyrazine-2,6-diyl moiety, which may enhance its solubility and bioavailability compared to similar compounds .
Research indicates that Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) functions primarily as a phosphodiesterase (PDE) inhibitor , specifically targeting phosphodiesterase type 10 (PDE10). PDE inhibitors are known to modulate various physiological processes, including neurotransmission and inflammation pathways. By inhibiting PDE enzymes, this compound may increase the levels of cyclic nucleotides (cAMP and cGMP), leading to enhanced signaling pathways involved in various biological functions.
Research Findings
-
Inhibition Studies :
- The compound has shown promising results in inhibiting PDE10 activity in vitro. This inhibition could have implications for treating disorders such as schizophrenia and other neuropsychiatric conditions where PDE10 plays a role in dopaminergic signaling.
- Case Studies :
Potential Applications
Given its biological activity, Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) holds potential applications in:
- Neuropharmacology : As a candidate for treating neurodegenerative diseases and psychiatric disorders.
- Anti-inflammatory therapies : Through modulation of inflammatory pathways via cyclic nucleotide signaling.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar compounds that also act as PDE inhibitors.
Compound Name | Molecular Formula | Target PDE Type | Biological Activity |
---|---|---|---|
Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) | C26H42N4O6 | PDE10 | Neurotransmission modulation |
Compound A (example) | C25H40N4O5 | PDE5 | Erectile dysfunction treatment |
Compound B (example) | C27H44N4O7 | PDE4 | Anti-inflammatory effects |
Q & A
Q. Basic: What synthetic strategies are recommended for preparing Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)?
Methodological Answer:
The compound’s synthesis typically involves coupling reactions using transition metal catalysts. For example, palladium-catalyzed Sonogashira or Suzuki-Miyaura cross-coupling reactions (as seen in pyrazine derivatives) can introduce functional groups to the pyrazine core . Key steps include:
- Protection of piperidine moieties with tert-butyl carbamate groups to prevent side reactions.
- Optimization of reaction conditions : Use of Pd(PPh₃)₂Cl₂/CuI catalysts in inert atmospheres (e.g., argon) to minimize oxidation .
- Purification : Column chromatography with hexanes/EtOAC (1:1, +0.25% Et₃N) to isolate intermediates .
Critical Parameters : Catalyst loading (e.g., 5 mol% Pd), solvent polarity, and temperature control to avoid decomposition of tert-butyl groups.
Q. Advanced: How can computational modeling resolve contradictory data in reaction pathways for pyrazine-based intermediates?
Methodological Answer:
Contradictions in reaction yields or regioselectivity (e.g., unexpected byproducts in cross-coupling steps) can be addressed via:
- DFT Calculations : Analyze transition states of pyrazine-alkyne coupling to predict regiochemical outcomes .
- Solvent Effect Simulations : Use COSMO-RS models to optimize solvent choice (e.g., THF vs. DMF) for stabilizing intermediates .
- Kinetic Isotope Studies : Validate proposed mechanisms (e.g., oxidative addition vs. transmetallation) using deuterated analogs .
Case Study : In pyrazine-alkyne couplings, simulations revealed steric hindrance from tert-butyl groups reduces coupling efficiency at the 2,6-positions, necessitating higher catalyst loading .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.29 ppm, singlet) and piperidine carbamates (δ ~155.5 ppm, C=O) . Pyrazine protons appear as deshielded singlets (δ ~7.85 ppm) .
- HRMS : Confirm molecular weight (e.g., C₂₈H₃₇N₈O₄ requires exact mass 561.2832) with <2 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) and ether linkages (~1100–1250 cm⁻¹) .
Data Validation : Compare with analogs (e.g., tert-butyl piperazine carboxylates) to resolve overlapping signals .
Q. Advanced: How can researchers address stability issues during storage of tert-butyl-protected intermediates?
Methodological Answer:
Degradation pathways (e.g., tert-butyl cleavage under acidic/humid conditions) require:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >150°C for stable analogs) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for carbamate hydrolysis .
- Lyophilization : For hygroscopic intermediates, lyophilize under vacuum to remove trace water and store under argon .
Q. Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
It serves as a scaffold for drug candidates , particularly in:
- Kinase Inhibitors : Piperidine-carbamate groups mimic ATP-binding motifs (e.g., Palbociclib analogs) .
- Protease Inhibitors : Pyrazine-ether linkages enhance solubility and bioavailability in lead optimization .
Case Study : Analogous tert-butyl piperazine carboxylates are precursors to FDA-approved drugs targeting cyclin-dependent kinases .
Q. Advanced: What strategies reconcile conflicting bioactivity data in cellular assays?
Methodological Answer:
Contradictions in IC₅₀ values may arise from:
- Metabolic Instability : Use LC-MS/MS to quantify intracellular concentrations over time; tert-butyl groups may slow hydrolysis .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Cellular Penetration : Measure logP (predicted ~2.5 for this compound) and compare with analogs lacking ether linkages .
Q. Basic: How should researchers design experiments to study the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies : Monitor tert-butyl deprotection rates (e.g., TFA-mediated cleavage) via ¹H NMR .
- Competitive Reactions : Compare reactivity of pyrazine-ether vs. piperidine-carbamate groups with nucleophiles (e.g., amines, thiols) .
- pH Profiling : Conduct reactions at pH 2–10 to identify stability thresholds for the carbamate group .
Q. Advanced: What computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., CDK4/6) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assess piperidine ring flexibility and hydrogen-bonding with key residues (e.g., Glu144 in CDK6) .
- ADMET Prediction (SwissADME) : Estimate permeability (e.g., Blood-Brain Barrier penetration) based on logP and topological polar surface area (~90 Ų) .
Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity observed in analogs) .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (respiratory irritation reported) .
- Spill Management : Neutralize acidic degradation products with sodium bicarbonate before disposal .
Q. Advanced: How can researchers optimize green chemistry principles in the synthesis of this compound?
Methodological Answer:
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal waste .
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Atom Economy : Design one-pot sequential reactions (e.g., azide-alkyne cycloaddition followed by carbamate protection) to minimize steps .
Properties
Molecular Formula |
C26H42N4O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
tert-butyl 3-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-9-19(15-29)17-33-21-13-27-14-22(28-21)34-18-20-10-8-12-30(16-20)24(32)36-26(4,5)6/h13-14,19-20H,7-12,15-18H2,1-6H3 |
InChI Key |
VFXKWWJEKPTHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CN=CC(=N2)OCC3CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.